![molecular formula C21H24N4O4 B5653660 3-(3-methoxyquinoxalin-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5653660.png)
3-(3-methoxyquinoxalin-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide
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Overview
Description
The compound is a complex organic molecule with potential pharmacological activities. It features a quinoxaline ring, which is significant in medicinal chemistry due to its presence in compounds with diverse biological activities.
Synthesis Analysis
- The synthesis of related quinoxaline derivatives involves the fusion with tetrazoles and oxadiazoles, indicating potential methods for synthesizing similar compounds. These syntheses utilize NMR, Mass spectral data, and other techniques for structure confirmation (Kethireddy et al., 2017).
Molecular Structure Analysis
- X-ray diffraction is commonly used to confirm the molecular structure of complex organic compounds, as demonstrated in the study of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide (Bai et al., 2012).
Chemical Reactions and Properties
- Quinoxaline derivatives have shown to react under various conditions, forming different products with potential pharmacological activities. For instance, the conversion of quinoxalines into different derivatives has been observed under certain reaction conditions, demonstrating the chemical reactivity of this class of compounds (Chapman, 1966).
Physical Properties Analysis
- The physical properties of quinoxaline derivatives, such as solubility, stability, and crystalline structure, are typically determined through analytical techniques like X-ray crystallography and NMR (Hirano et al., 2004).
Chemical Properties Analysis
- Quinoxaline derivatives exhibit a range of chemical properties, including the ability to form various intermolecular interactions and reactivity towards different chemical reagents. These properties are crucial for understanding their biological activities and potential use in drug design (Al-Hourani et al., 2016).
properties
IUPAC Name |
3-(3-methoxyquinoxalin-2-yl)-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-13-9-15(29-25-13)10-14-11-28-12-19(14)23-20(26)8-7-18-21(27-2)24-17-6-4-3-5-16(17)22-18/h3-6,9,14,19H,7-8,10-12H2,1-2H3,(H,23,26)/t14-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZHDHICWLCBJA-KUHUBIRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)CCC3=NC4=CC=CC=C4N=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)CCC3=NC4=CC=CC=C4N=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyquinoxalin-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide |
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